6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol
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Overview
Description
6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol is a heterocyclic compound that features both a quinoxaline and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dichloroquinoxaline with sodium azide under suitable conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the inhibition of key enzymes involved in cell proliferation . The compound’s interaction with these targets leads to the disruption of essential biological processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the tetrazole moiety.
Tetrazole: A nitrogen-rich heterocycle that shares the tetrazole ring structure.
Quinoxaline-2,3-dione: A derivative of quinoxaline with similar chemical properties.
Uniqueness
6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol is unique due to the combination of the quinoxaline and tetrazole moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields .
Properties
Molecular Formula |
C9H6N6O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
6-(tetrazol-1-yl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6N6O2/c16-8-9(17)12-7-3-5(1-2-6(7)11-8)15-4-10-13-14-15/h1-4H,(H,11,16)(H,12,17) |
InChI Key |
XQSRMEZNNFMJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=NN=N3)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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